molecular formula C6H10N2O B1281974 5-(Propan-2-yl)-1,2-oxazol-3-amine CAS No. 55809-38-6

5-(Propan-2-yl)-1,2-oxazol-3-amine

Cat. No. B1281974
CAS RN: 55809-38-6
M. Wt: 126.16 g/mol
InChI Key: AKJAMSGDZPHREW-UHFFFAOYSA-N
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Description

The compound "5-(Propan-2-yl)-1,2-oxazol-3-amine" is a derivative of oxazole, which is a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. The oxazole ring is known for its relevance in medicinal chemistry due to its presence in various biologically active compounds. The specific substitution pattern of the compound suggests potential for interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One such method involves the reaction of propargylic alcohols, aliphatic primary amines, and CO2 in a CuCl/[BMIm]BF4 system to produce 5-methylene-1,3-oxazolidin-2-ones under mild conditions . Another approach is the consecutive three-component synthesis starting from propargyl amine and acid chlorides, which is based on an amidation-coupling-cycloisomerization (ACCI) sequence . Additionally, prop-2-ynylamides can be carbonylated under oxidative conditions to give oxazolines, which are closely related to oxazoles .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structures of tertiary amides formed from cyclic amines and related compounds have been inferred from 1H and 13C NMR spectroscopy . X-ray diffraction analysis has also been employed to determine the structures of representative oxazolines and bisoxazolines, confirming the E-stereochemistry of the alkoxycarbonylation .

Chemical Reactions Analysis

Oxazole derivatives can participate in a range of chemical reactions. The synthesis of energetic material precursors, such as 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, involves reactions that are characterized by intermolecular hydrogen bonds and strong π-interactions . The reactivity of these compounds can be further explored through quantum chemical calculations and noncovalent interaction analysis to understand their potential in forming complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The synthesis and evaluation of physical-chemical properties of related compounds, such as alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates, have been conducted using techniques like 1H NMR spectroscopy and elemental analysis . These studies help in establishing the identity and structure of the synthesized compounds and provide insights into their behavior under various conditions .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative synthesis methods involving 5-(propan-2-yl)-1,2-oxazol-3-amine. For instance, Merkul and Müller (2006) presented a novel consecutive three-component synthesis of 1-(hetero)aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones starting from propargyl amine, employing an amidation-coupling-cycloisomerization sequence (Merkul & Müller, 2006). Similarly, a process by Tran-Dube Michelle Bich et al. (2013) for synthesizing 2,4-disubstituted-5-methyl oxazoles from acid chlorides and propargyl amines through a novel cyclization reaction catalyzed by AuCl3 highlights the compound's versatility in synthesis methods (Tran-Dube Michelle Bich et al., 2013).

Antibacterial and Antifungal Activities

A study by K. Mehta (2016) explored the synthesis and characterization of novel heterocyclic compounds containing 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment and found these compounds to have good antibacterial activity (Mehta, 2016). Additionally, C. Kaushik et al. (2019) synthesized a library of 1,2,3-triazoles bridged with amine-amide functionalities, including some derived from N-substituted(prop-2-yn-1-yl)amines, demonstrating moderate to good antifungal activity against Candida albicans and Aspergillus niger (Kaushik et al., 2019).

Synthesis of Polymeric Compounds

H. M. Aly and H. L. A. El-Mohdy (2015) investigated radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including 5-(propan-2-yl)-1,2-oxazol-3-amine, for potential medical applications due to their higher thermal stability and promising biological activities (Aly & El-Mohdy, 2015).

properties

IUPAC Name

5-propan-2-yl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4(2)5-3-6(7)8-9-5/h3-4H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJAMSGDZPHREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537255
Record name 5-(Propan-2-yl)-1,2-oxazol-3-amine
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Propan-2-yl)-1,2-oxazol-3-amine

CAS RN

55809-38-6
Record name 5-(1-Methylethyl)-3-isoxazolamine
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Record name 5-(Propan-2-yl)-1,2-oxazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,2-oxazol-3-amine
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Synthesis routes and methods I

Procedure details

To a mixture of 4-methyl-3-oxopentanenitrile (11 g, 99 mmol) and water (200 mL) is added NaOH (4.95 g, 124 mmol). Once the NaOH pellets are completely dissolved, hydroxylamine sulfate (8.93 g, 109 mmol) is added and after 5 min the pH is measured (pH 7-8). The reaction is warmed to 40° C. and stirred for 72 h. At this point HCl (13.0 mL, 158 mmol, 37%) is added in one portion and the reaction warmed to 50° C. for 2.5 h. The reaction is removed from the oil bath and allowed to cool to rt. At this point a solution of NaOH (30% in H2O) is added to give a solution of pH 11. EtOAc is then added and the layers separated. The water layer is extracted with EtOAc (3×) until no more product appears in the LCMS of the water layer. The combined organics are dried (Na2SO4) and evaporated to give 5-isopropyl-isoxazol-3-ylamine. MS (ESI) m/z 127.2 (M+1).
Quantity
11 g
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reactant
Reaction Step One
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200 mL
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4.95 g
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8.93 g
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13 mL
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Synthesis routes and methods II

Procedure details

N′-Hydroxy-2-(2-isopropyl-1,3-dioxolan-2-yl)acetimidamide (1.8 g, 9.57 mmol) was dissolved in ethanol (12 ml) and acidified to pH=1 with 37% aqueous hydrochloric acid. The mixture was subjected to microwave heating at 120° C. for 30 minutes. After concentration under reduced pressure the residue was diluted with dichloromethane, a solution of saturated sodium bicarbonate was added until the solution became basic (pH=11) and the organic layer separated. After multiple extractions of the water phase with dichloromethane, the organic layers were combined, dried (MgSO4), filtered and concentrated under reduced pressure. The crude material was purified by silica gel chromatography (hexane/ethyl acetate 1:1) to afford 5-isopropylisoxazol-3-amine (819 mg, 68%). 1H NMR (300 MHz, CDCl3) δ 5.52 (s, 1H), 3.89 (bs, 2H), 2.96-2.91 (m, 1H), 1.27 (d, 6H); LC-MS (ESI) m/z 127 (M+H)+.
Name
N′-Hydroxy-2-(2-isopropyl-1,3-dioxolan-2-yl)acetimidamide
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1.8 g
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reactant
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12 mL
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